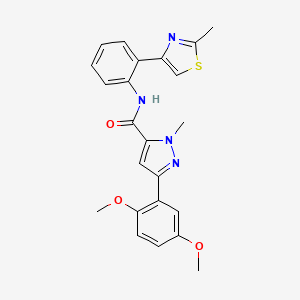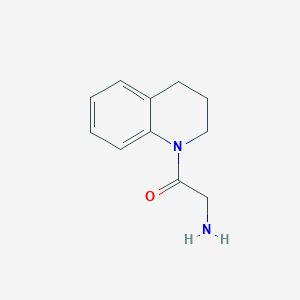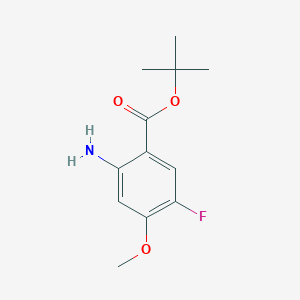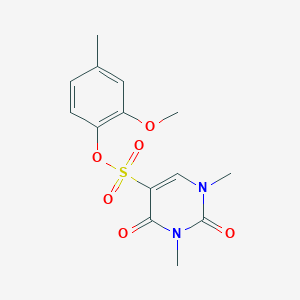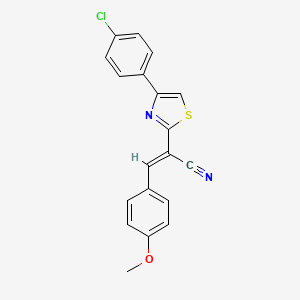
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is a compound that belongs to the class of acrylonitriles. It has been studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
A study conducted by Viji et al. (2020) employed molecular docking and quantum chemical calculations to explore the molecular structure, spectroscopic data, and potential biological effects of a similar compound. The research utilized density functional theory (DFT) calculations to fully optimize the geometry of the molecule, with analyses including molecular electrostatic potential (MEP), HOMO - LUMO, and Fukui functions. The study aimed to predict the biological impact based on molecular docking results, highlighting the compound's relevance in bioactive research applications (Viji et al., 2020).
Reduction and Synthesis Techniques
Research by Frolov et al. (2005) focused on the reduction of similar acrylonitrile compounds with lithium aluminum hydride, producing derivatives with potential implications in organic synthesis and chemical research. The structural confirmation of these derivatives, achieved through X-ray diffraction analysis, showcases the compound's utility in synthetic chemistry and materials science (Frolov et al., 2005).
Novel Fungicide Synthesis
Liu et al. (2011) documented the synthesis of a novel fungicide, highlighting the broad-spectrum and high activity against fungi. This study exemplifies the compound's potential in agrochemical research, specifically in developing new pesticides and fungicides with enhanced efficacy (Liu et al., 2011).
Anticancer and Antimicrobial Activity Studies
Another study by Viji et al. (2020) focused on the antimicrobial and anticancer activities of a similar compound. Through spectroscopic and quantum chemical analyses, the research provided insights into the biological applications of the compound, including its potential therapeutic benefits. The study also utilized molecular docking to explore the interactions with different proteins, contributing to the understanding of its mechanism of action in biological systems (Viji et al., 2020).
properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-17-8-2-13(3-9-17)10-15(11-21)19-22-18(12-24-19)14-4-6-16(20)7-5-14/h2-10,12H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYYDHCBUGSNAH-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

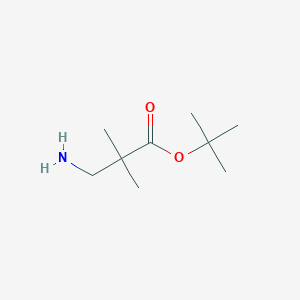
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611224.png)
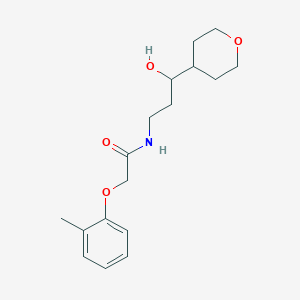


![N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide](/img/structure/B2611230.png)
![methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2611231.png)

